molecular formula C7H7NO2 B2626625 3-Ethynyl-5-(methoxymethyl)-1,2-oxazole CAS No. 2460749-79-3

3-Ethynyl-5-(methoxymethyl)-1,2-oxazole

Cat. No.: B2626625
CAS No.: 2460749-79-3
M. Wt: 137.138
InChI Key: XVJZYMFPGXZXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-5-(methoxymethyl)-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of an ethynyl group at the 3-position and a methoxymethyl group at the 5-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-(methoxymethyl)-1,2-oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as an alkyne and a nitrile oxide, under controlled conditions. The reaction is often catalyzed by transition metals like palladium or copper to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-(methoxymethyl)-1,2-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce ethyl-substituted oxazoles.

Scientific Research Applications

3-Ethynyl-5-(methoxymethyl)-1,2-oxazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-(methoxymethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways The ethynyl group can participate in various chemical reactions, while the methoxymethyl group can influence the compound’s solubility and reactivity

Comparison with Similar Compounds

Similar Compounds

    3-Ethynyl-5-(methoxymethyl)isoxazole: Similar in structure but with an isoxazole ring instead of an oxazole ring.

    3-Ethynyl-5-methoxypyridine: Contains a pyridine ring with an ethynyl group at the 3-position and a methoxy group at the 5-position.

Uniqueness

3-Ethynyl-5-(methoxymethyl)-1,2-oxazole is unique due to its specific combination of functional groups and the oxazole ring structure

Properties

IUPAC Name

3-ethynyl-5-(methoxymethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-3-6-4-7(5-9-2)10-8-6/h1,4H,5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJZYMFPGXZXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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